

TCO-PEG2-NHS Ester: A Technical Guide for Advanced Bioconjugation

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Compound of Interest		
Compound Name:	TCO-PEG2-NHS ester	
Cat. No.:	B8115160	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced molecular imaging probes.[1][2] This technical guide provides an in-depth overview of **TCO-PEG2-NHS** ester, including its chemical properties, mechanism of action, and detailed experimental protocols for its application.

This crosslinker features two key reactive groups: a trans-cyclooctene (TCO) moiety and an N-hydroxysuccinimide (NHS) ester.[3] The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the TCO group enables a highly efficient and bioorthogonal reaction with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, further optimizing conjugation efficiency.

Chemical Properties and Quantitative Data

TCO-PEG2-NHS ester is characterized by its specific molecular structure and reactivity. The following tables summarize its key quantitative data.



Property	Value	Reference
Molecular Formula	C20H30N2O8	
Molecular Weight	426.46 g/mol	
Purity	Typically >95%	
CAS Number	2250217-33-3	-

The performance of **TCO-PEG2-NHS ester** is largely defined by the kinetics of the TCO-tetrazine ligation, a cornerstone of "click chemistry."

Reaction Parameter	Value	Conditions	Reference
Second-Order Rate Constant (k)	> 800 M ⁻¹ s ⁻¹	Aqueous media	
Second-Order Rate Constant (k)	2000 M ⁻¹ s ⁻¹	9:1 methanol/water	
Typical Reaction Time for TCO-Tetrazine Ligation	30-60 minutes at low protein concentrations	Room temperature	
Conjugation Efficiency	>99% for TCO- tetrazine reaction	Mild buffer conditions	
NHS Ester Reaction pH	7-9	Aqueous buffer	-

Mechanism of Action

The utility of **TCO-PEG2-NHS ester** lies in its dual reactivity, allowing for a two-step bioconjugation strategy.

• Amine Conjugation: The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on proteins or antibodies, to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7-9).



 Bioorthogonal TCO-Tetrazine Ligation: The TCO group undergoes a rapid and highly specific iEDDA reaction with a tetrazine-functionalized molecule. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes. The reaction is exceptionally fast and forms a stable dihydropyridazine linkage.

Experimental Protocols

Protocol 1: General Protocol for Antibody Conjugation with TCO-PEG2-NHS Ester

This protocol outlines the steps for labeling an antibody with TCO-PEG2-NHS ester.

Materials:

- Antibody of interest
- TCO-PEG2-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting spin column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Antibody Preparation:
 - Buffer exchange the antibody into the Reaction Buffer to a concentration of 1-5 mg/mL using a desalting spin column to remove any amine-containing buffers or stabilizers.
- TCO-PEG2-NHS Ester Stock Solution Preparation:
 - Immediately before use, dissolve TCO-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM.



- · Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the TCO-PEG2-NHS ester stock solution to the antibody solution.
 - Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the TCO-labeled Antibody:
 - Remove excess, unreacted TCO-PEG2-NHS ester and quenching buffer components by passing the reaction mixture through a desalting spin column equilibrated with a suitable storage buffer (e.g., PBS).
 - The purified TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction between the TCO-labeled antibody and a tetrazinefunctionalized molecule.

Materials:

- TCO-labeled antibody (from Protocol 1)
- Tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule)
- Reaction Buffer: PBS or other suitable non-amine-containing buffer

Procedure:

Prepare the Reaction Mixture:



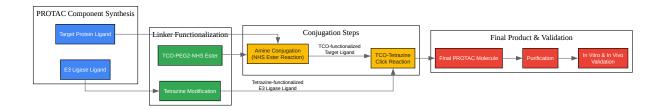
 In a suitable reaction vessel, combine the TCO-labeled antibody with the tetrazinefunctionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine compound is often recommended to ensure complete labeling of the TCO groups.

Incubation:

- Incubate the reaction mixture for 30 to 60 minutes at room temperature. For more dilute samples or temperature-sensitive molecules, the reaction can be performed at 4°C for 2-4 hours.
- Purification (Optional):
 - Depending on the downstream application, excess unreacted tetrazine-functionalized molecule may need to be removed. This can be achieved using size-exclusion chromatography or dialysis.

Applications and Workflows PROTAC Development Workflow

TCO-PEG2-NHS ester is a valuable tool in the synthesis of PROTACs, which are chimeric molecules that induce the degradation of target proteins.



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PROTAC Synthesis Workflow

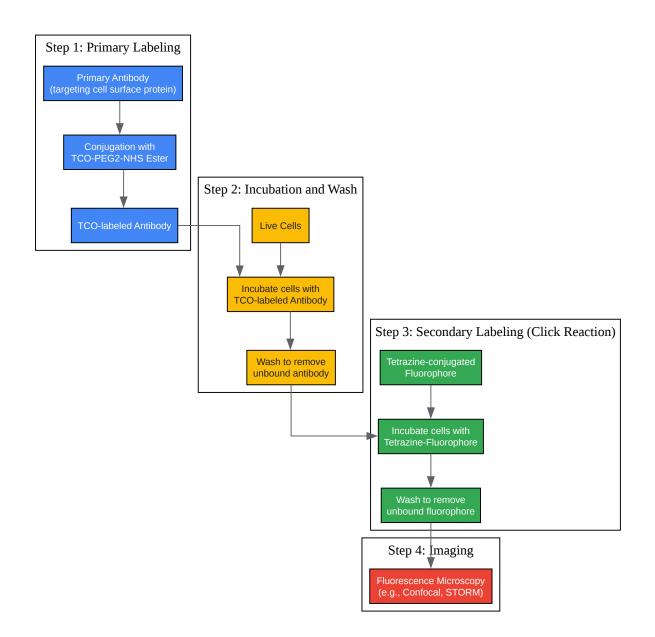


This workflow illustrates the modular synthesis of a PROTAC using **TCO-PEG2-NHS ester**. The target protein ligand is first functionalized with the TCO group via the NHS ester. Separately, the E3 ligase ligand is modified with a tetrazine. The two components are then joined together using the highly efficient TCO-tetrazine click reaction to form the final PROTAC molecule.

Live-Cell Imaging Workflow

TCO-PEG2-NHS ester can be used for pre-targeting strategies in live-cell imaging, allowing for a two-step labeling process that can reduce background fluorescence and improve signal-to-noise ratios.





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